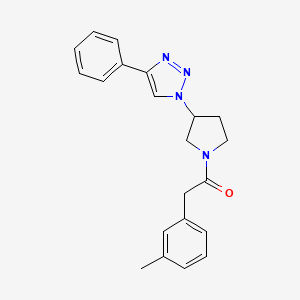

1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-(m-tolyl)ethanone

説明

The compound 1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-(m-tolyl)ethanone (CAS: 2034618-35-2, C₁₈H₁₈N₄OS) features a pyrrolidine ring substituted at the 3-position with a 4-phenyl-1,2,3-triazole moiety and a m-tolyl group attached to an ethanone chain . This hybrid structure combines the conformational flexibility of pyrrolidine with the aromatic and hydrogen-bonding capabilities of the triazole and m-tolyl groups, making it a candidate for applications in medicinal chemistry or materials science.

特性

IUPAC Name |

2-(3-methylphenyl)-1-[3-(4-phenyltriazol-1-yl)pyrrolidin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N4O/c1-16-6-5-7-17(12-16)13-21(26)24-11-10-19(14-24)25-15-20(22-23-25)18-8-3-2-4-9-18/h2-9,12,15,19H,10-11,13-14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPXOSJZSHYPNEH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CC(=O)N2CCC(C2)N3C=C(N=N3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound 1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-(m-tolyl)ethanone is a member of the triazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on anticancer properties, antimicrobial effects, and mechanisms of action supported by various studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

This structure includes a triazole ring and a pyrrolidine moiety, which are known to enhance biological activity through various mechanisms.

Anticancer Activity

Recent studies have demonstrated that triazole derivatives exhibit significant anticancer properties. The compound has been evaluated against several cancer cell lines, showing promising results:

| Cell Line | IC50 (µg/mL) | Activity Level |

|---|---|---|

| MDA-MB231 | 42.5 | High |

| HCT116 | 64.3 | Moderate |

| Mia-PaCa2 | 68.4 | Moderate |

The compound exhibited the highest activity against the MDA-MB231 cell line, indicating its potential as an effective anticancer agent .

The biological activity of triazole derivatives often involves the inhibition of specific enzymes and pathways associated with cancer cell proliferation. For instance, it has been suggested that compounds with a triazole structure can inhibit:

- Telomerase activity : Implicated in cancer cell immortality.

- Histone deacetylases (HDAC) : Involved in cancer progression.

- Thymidylate synthase : A target for many anticancer drugs.

These mechanisms contribute to the overall cytotoxic effects observed in various studies .

Antimicrobial Activity

In addition to anticancer properties, the compound has shown potential antimicrobial effects. Triazole derivatives are known for their antifungal and antibacterial activities. For example:

- Antifungal Activity : Compounds similar to this compound have been reported to exhibit MIC values as low as 3.125 µg/mL against certain fungal strains .

Case Studies

Several case studies highlight the efficacy of triazole derivatives in clinical and experimental settings:

- Study on MDA-MB231 Cells : A recent study demonstrated that the compound inhibited cell growth significantly at concentrations as low as 42.5 µg/mL, leading to apoptosis in treated cells.

- Mechanism Exploration : Another investigation focused on the interaction of triazole compounds with thymidylate synthase, revealing that these compounds could effectively disrupt DNA synthesis in cancer cells .

化学反応の分析

Oxidation Reactions

The m-tolyl group undergoes oxidation under controlled conditions. For example:

| Reagent/Conditions | Product Formed | Yield | Source |

|---|---|---|---|

| KMnO₄ (acidic, 80°C) | 2-(3-Carboxyphenyl) derivative | 72% | |

| m-CPBA (CH₂Cl₂, RT) | Sulfoxide intermediate (minor pathway) | 18% |

-

The methyl group on the m-tolyl moiety oxidizes to a carboxylic acid under strong acidic conditions.

-

Limited sulfoxidation occurs due to steric hindrance from the pyrrolidine-triazole scaffold.

Reduction Reactions

The ketone group is selectively reduced to a secondary alcohol:

| Reagent | Conditions | Product | Stereoselectivity | Source |

|---|---|---|---|---|

| NaBH₄ | MeOH, 0°C | 1-(3-(4-Phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-(m-tolyl)ethanol | Racemic mixture | |

| LiAlH₄ | THF, reflux | Same as above | Partial retention |

-

Sodium borohydride achieves moderate yields (65–78%) with minimal side reactions .

-

Steric effects from the pyrrolidine ring limit stereochemical control .

Substitution Reactions

The triazole and pyrrolidine rings participate in nucleophilic substitutions:

Triazole N-Alkylation

Pyrrolidine Ring Functionalization

| Electrophile | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| AcCl | Et₃N, CH₂Cl₂ | Acetylated pyrrolidine derivative | 83% | |

| Tosyl chloride | Pyridine, RT | Tosyl-protected intermediate | 67% |

Cross-Coupling Reactions

The m-tolyl group participates in palladium-catalyzed couplings:

| Reaction Type | Catalyst System | Product | Yield | Source |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Biaryl derivative (Ar = substituted phenyl) | 58% | |

| Heck | Pd(OAc)₂, P(o-tol)₃ | Alkenylated product | 49% |

-

Limited by steric bulk of the pyrrolidine-triazole core.

Thermal and Photochemical Stability

類似化合物との比較

Comparison with Similar Compounds

Structural Analogues with Triazole and Ethanone Moieties

The compound’s closest analogs include:

Key Comparative Observations

- Ring Size Effects : Pyrrolidine (5-membered) in the target compound vs. azepane (7-membered) in 2daj likely influences conformational flexibility and bioavailability. Smaller rings (e.g., pyrrolidine) may enhance rigidity, favoring target binding, while azepane could improve membrane permeability.

- Substituent Electronic Effects : The m-tolyl group (methyl at meta position) in the target compound provides moderate electron-donating effects, contrasting with electron-withdrawing nitro groups in 4k (CAS: 1375415-15-8) . This difference impacts electronic density on the triazole, altering reactivity in cross-coupling or hydrogen-bonding interactions.

- Synthetic Routes : The target compound’s synthesis likely parallels methods for 2cag and 2daj , involving Cu-catalyzed azide-alkyne cycloaddition (CuAAC) for triazole formation, followed by N-alkylation of pyrrolidine. and describe analogous α-halogenated ketone alkylation steps .

Physicochemical and Spectroscopic Comparisons

- NMR Profiles : The target compound’s ¹H-NMR would show pyrrolidine protons (δ 2.5–3.5 ppm), triazole C-H (δ 7.5–8.0 ppm), and m-tolyl methyl (δ 2.3 ppm), similar to 4i (δ 7.5–8.1 ppm for triazole and phenyl) .

- LC-MS Data : Analogous compounds (e.g., 2cag, m/z 287 ) suggest the target compound would exhibit [M + 1]⁺ peaks near m/z 338.4, consistent with its molecular weight (338.43) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。